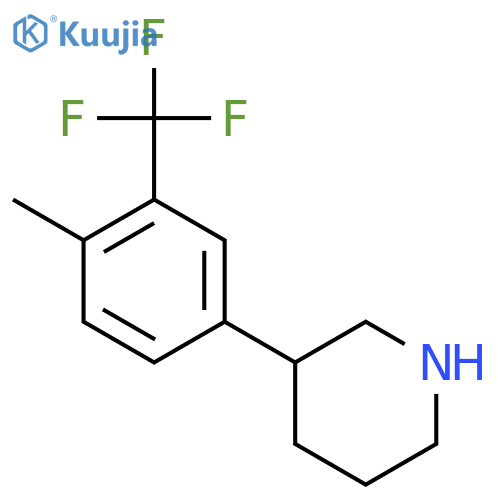Cas no 1260833-17-7 (3-4-methyl-3-(trifluoromethyl)phenylpiperidine)

1260833-17-7 structure
商品名:3-4-methyl-3-(trifluoromethyl)phenylpiperidine
3-4-methyl-3-(trifluoromethyl)phenylpiperidine 化学的及び物理的性質
名前と識別子
-
- 3-4-methyl-3-(trifluoromethyl)phenylpiperidine
- 3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine
- EN300-1930600
- 1260833-17-7
-
- インチ: 1S/C13H16F3N/c1-9-4-5-10(7-12(9)13(14,15)16)11-3-2-6-17-8-11/h4-5,7,11,17H,2-3,6,8H2,1H3
- InChIKey: RBGXOKTVLJPXOX-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C)C=CC(=C1)C1CNCCC1)(F)F
計算された属性
- せいみつぶんしりょう: 243.12348400g/mol
- どういたいしつりょう: 243.12348400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
3-4-methyl-3-(trifluoromethyl)phenylpiperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1930600-0.05g |
3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine |
1260833-17-7 | 0.05g |
$587.0 | 2023-09-17 | ||
| Enamine | EN300-1930600-1.0g |
3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine |
1260833-17-7 | 1g |
$1371.0 | 2023-06-02 | ||
| Enamine | EN300-1930600-0.25g |
3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine |
1260833-17-7 | 0.25g |
$642.0 | 2023-09-17 | ||
| Enamine | EN300-1930600-5.0g |
3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine |
1260833-17-7 | 5g |
$3977.0 | 2023-06-02 | ||
| Enamine | EN300-1930600-10.0g |
3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine |
1260833-17-7 | 10g |
$5897.0 | 2023-06-02 | ||
| Enamine | EN300-1930600-10g |
3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine |
1260833-17-7 | 10g |
$3007.0 | 2023-09-17 | ||
| Enamine | EN300-1930600-0.5g |
3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine |
1260833-17-7 | 0.5g |
$671.0 | 2023-09-17 | ||
| Enamine | EN300-1930600-2.5g |
3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine |
1260833-17-7 | 2.5g |
$1370.0 | 2023-09-17 | ||
| Enamine | EN300-1930600-5g |
3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine |
1260833-17-7 | 5g |
$2028.0 | 2023-09-17 | ||
| Enamine | EN300-1930600-0.1g |
3-[4-methyl-3-(trifluoromethyl)phenyl]piperidine |
1260833-17-7 | 0.1g |
$615.0 | 2023-09-17 |
3-4-methyl-3-(trifluoromethyl)phenylpiperidine 関連文献
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
1260833-17-7 (3-4-methyl-3-(trifluoromethyl)phenylpiperidine) 関連製品
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量